usp45 protein
Description
Properties
CAS No. |
133737-86-7 |
|---|---|
Molecular Formula |
C7H11NO2 |
Synonyms |
usp45 protein |
Origin of Product |
United States |
Molecular Biology and Biochemistry of Usp45 Protein
USP45 Gene Expression and Transcriptional Regulation
The expression of the USP45 gene is a critical aspect of its function, influencing its availability and activity in different cellular contexts.
mRNA Expression Profiles Across Tissues and Cell Types
USP45 mRNA expression has been examined across various human tissues and cell types. Evidence from databases like TISSUES and Bgee indicates that USP45 is expressed in a wide range of tissues. genecards.orguniprot.orguniprot.org Notably, higher expression levels have been observed in certain tissues, including the nervous system, muscle, bone marrow, and intestine. genecards.org Studies utilizing Bgee gene expression patterns show expression in calcaneal tendon, secondary oocyte, epithelial cell of pancreas, and numerous other cell types and tissues. genecards.orguniprot.orguniprot.org Pan-cancer analysis of RNA-seq data from The Cancer Genome Atlas (TCGA) and GTEx databases has also provided insights into USP45 expression in different tumor and normal tissues, revealing upregulation in most tumor types. nih.gov Analysis based on the CCLE database has further detailed expression levels across a large number of tumor cell lines. nih.gov
Data on USP45 mRNA expression across selected tissues and cell types:
| Tissue/Cell Type | Expression Level/Observation | Source |
| Nervous system | High | TISSUES genecards.org |
| Muscle | High | TISSUES genecards.org |
| Bone marrow | High | TISSUES genecards.org |
| Intestine | Expressed | TISSUES genecards.org |
| Calcaneal tendon | Expressed | Bgee genecards.orguniprot.orguniprot.org |
| Secondary oocyte | Expressed | Bgee genecards.orguniprot.orguniprot.org |
| Epithelial cell of pancreas | Expressed | Bgee genecards.orguniprot.orguniprot.org |
| Most tumor types | Upregulated | TCGA/GTEx nih.gov |
| Photoreceptors (retina) | Enriched expression | IHC genecards.org |
Immunohistochemistry studies in human and zebrafish retinal sections have shown enriched expression of USP45 in the inner segments of photoreceptors, suggesting a potential role in photoreceptor function and normal retinal development. genecards.orguniprot.org
Alternative Splicing and Isoform Diversity
Alternative splicing of the USP45 gene leads to the production of multiple protein isoforms. UniProtKB/Swiss-Prot lists three isoforms for human USP45, designated Q70EL2-1, Q70EL2-2, and Q70EL2-3. genecards.orguniprot.org Q70EL2-1 is considered the canonical sequence, consisting of 814 amino acids. uniprot.org One of the alternative isoforms (Q70EL2-3) may be produced at very low levels due to a premature stop codon in the mRNA, potentially leading to nonsense-mediated mRNA decay. genecards.org Santa Cruz Biotechnology also notes the existence of three isoforms produced by alternative splicing. scbt.comscbt.com These isoforms may exhibit variations in their N- and C-terminal domains. rndsystems.com
Structural Characteristics and Functional Domains of USP45 Protein
USP45, as a member of the USP family of DUBs, possesses characteristic structural domains essential for its deubiquitinating activity and interactions with other proteins.
Catalytic Cysteine Protease Domains (e.g., Peptidase C19, CHAP domain)
USP45 contains a catalytic cysteine protease domain, which is characteristic of USPs and belongs to the peptidase C19 family. genecards.orguniprot.orguniprot.orgjax.orgebi.ac.uk This domain is responsible for the thiol-dependent hydrolysis of isopeptide bonds in ubiquitin conjugates, effectively removing ubiquitin from target proteins. uniprot.org The catalytic domain is typically found towards the C-terminus of the protein. In human USP45, the conventional catalytic USP peptidase domain is located approximately from residue 190 to the end of the protein (residue 814). embopress.orgnih.gov
While the primary catalytic domain is the USP domain (Peptidase C19), some bacterial Usp45 proteins have been described as containing a CHAP (Cysteine, Histidine-dependent Amidohydrolases/Peptidases) domain, which also suggests an amidase function, particularly in the context of bacterial cell wall metabolism. asm.org However, the core deubiquitinating activity of human USP45 is attributed to its Peptidase C19 domain, which contains a catalytic dyad, typically a histidine and a cysteine residue, crucial for its enzymatic function. ebi.ac.uk The active site of human USP45 includes a nucleophile at position 199 and a proton acceptor at position 746. uniprot.org
Zinc-Finger Ubiquitin-Specific Protease Domain
A distinguishing feature of USP45, compared to many other USPs, is the presence of a UBP-type zinc finger domain (Znf-UBP). scbt.comscbt.comgenecards.orgembopress.orgnih.govbt-laboratory.combiorxiv.org This domain is located in the N-terminal region of the protein, following a short N-terminal sequence. In human USP45, the Znf-UBP domain spans approximately residues 62–138. embopress.orgnih.gov This zinc finger domain is a non-catalytic domain that plays a role in binding ubiquitin or ubiquitinated substrates. scbt.comscbt.combt-laboratory.combiorxiv.org The presence of this domain is shared with a group of other USP isoforms, including USP3, USP5, USP13, USP16, USP20, USP22, USP33, USP39, USP44, USP49, and USP51. embopress.orgnih.govbiorxiv.org The Znf-UBP domain is a unique fold that primarily interacts with ubiquitin via an unanchored C-terminal Ub RLRGG motif. biorxiv.org
Non-Catalytic Domains and Interaction Motifs (e.g., N-terminal 61-62 residues, N-terminal seven-bladed β-propeller domain)
Beyond the catalytic and zinc-finger domains, USP45 contains other non-catalytic regions and motifs that are important for its function, particularly in mediating protein-protein interactions.
The N-terminal region preceding the Znf-UBP domain, specifically the first 61-62 amino acids, is crucial for the interaction of USP45 with the ERCC1-XPF endonuclease complex, a key player in DNA repair. embopress.orgnih.govresearchgate.netmdpi.com This interaction is mediated by a short acidic motif within these N-terminal residues. embopress.orgnih.govresearchgate.net A cluster of acidic residues (Asp25, Glu26, and Asp27) within a conserved stretch (DEDSSDD, residues 25–31) in the N-terminal 62 residues is essential for binding to ERCC1. embopress.orgnih.gov Mutation of these residues significantly inhibits the interaction. embopress.orgnih.gov This N-terminal region is highly conserved among USP45 orthologues but is not found in other DUBs, highlighting its specificity for ERCC1 interaction. embopress.orgnih.gov
Recent research also suggests the presence of an N-terminal seven-bladed β-propeller domain in USP45. nih.gov β-propeller domains are structural motifs composed of repeating units (blades) arranged around a central axis, often involved in protein-protein interactions. nih.govfrontiersin.orgplos.org This predicted seven-bladed β-propeller domain in USP45 has been shown to be involved in binding to Coronin 1B (Coro1B), a protein implicated in actin regulation and autophagy. nih.govrupress.org This interaction is mediated specifically through the N-terminal seven-bladed β-propeller domain of USP45. nih.gov
Catalytic Activity and Deubiquitination Mechanism of USP45
USP45, a member of the ubiquitin-specific protease (USP) family, functions as a deubiquitinase (DUB) nih.govnih.gov. DUBs are enzymes that reverse the process of ubiquitination by hydrolyzing the isopeptide bond between ubiquitin and a substrate protein, or within polyubiquitin (B1169507) chains nih.govnih.govnih.gov. This activity is crucial for regulating protein stability, localization, and function nih.gov. USP45 belongs to the largest family of DUBs, the USPs, which are cysteine proteases nih.govnih.gov.
Thiol-Dependent Hydrolysis of Ubiquitin Linkages
As a cysteine protease, USP45 utilizes a catalytic mechanism that involves a reactive thiol group from a cysteine residue within its active site nih.govnih.govresearchgate.net. The catalytic site of a USP typically adopts a papain-like fold and contains a catalytic triad (B1167595), although variations exist within the USP family nih.govnih.govbiorxiv.orgnih.gov. This triad usually consists of a cysteine, a histidine, and a third residue (often aspartate or asparagine) that polarizes the histidine nih.govbiorxiv.org. In the case of USP45, along with USP16 and USP30, a serine residue is found in the position of this third catalytic residue, distinguishing them from many other USPs biorxiv.orgnih.gov. The catalytic cysteine acts as a nucleophile, initiating an attack on the isopeptide bond linking ubiquitin to its substrate or to another ubiquitin molecule nih.gov. This process generates a tetrahedral thioester intermediate, which is subsequently hydrolyzed to release the deubiquitinated substrate and regenerate the free enzyme nih.gov. The thiol-dependent hydrolysis catalyzed by USP45 can cleave ester, thioester, amide, peptide, and isopeptide bonds formed by the C-terminal glycine (B1666218) of ubiquitin genecards.org.
Specificity for Ubiquitin Chain Types (e.g., K48, K6, K63)
Ubiquitin can be conjugated to target proteins as a single molecule (monoubiquitination) or as chains formed by linkages between specific lysine (B10760008) residues (K6, K11, K27, K29, K33, K48, K63) or the N-terminal methionine (M1) of ubiquitin nih.govcaister.comlabome.com. These different linkage types form polyubiquitin chains with distinct structures and signaling outcomes nih.govcaister.comlabome.com. While many USPs show broad hydrolytic activity on various ubiquitin chain types, some exhibit linkage specificity nih.govbiorxiv.org.
Research indicates that USP45 can deubiquitylate proteins modified with specific ubiquitin chain types. For instance, USP45 has been shown to deubiquitylate ERCC1, which is modified with both Lys48- and Lys63-specific chain linkages, and both linkages were sensitive to wild-type USP45 activity in vitro embopress.org. Furthermore, studies investigating the deubiquitination of the Spindly protein complex by USP45 suggest a preferential activity towards K48 ubiquitin chains and potentially K6 linkages researchgate.netnih.gov. While K63 ubiquitin chains were found to immunoprecipitate with Spindly, they were not affected by USP45 activity in one study researchgate.net. This suggests that USP45 may exhibit differential activity or preference depending on the substrate and the context of the ubiquitin modification.
Requirement of Catalytic Activity for Specific Interactions
The catalytic activity of USP45 is essential for some of its interactions and functions. For example, the interaction between USP45 and the Spindly protein complex has been shown to specifically depend on the catalytic activity of USP45, which is considered unusual for DUB-target protein interactions where binding often occurs through non-catalytic regions nih.gov. This suggests a mechanism where the enzymatic activity or a conformational change induced by it is required for stable association with certain substrates or protein complexes nih.gov.
In the context of DNA repair, the catalytic activity of USP45 is crucial for its ability to rescue the DNA damage sensitivity of USP45 knockout cells embopress.orgnih.gov. A catalytically inactive USP45 mutant (Cys199Ala) failed to restore the normal DNA repair ability in these cells embopress.orgnih.gov. This highlights the direct dependence of USP45's role in DNA repair on its deubiquitinating function. Similarly, the deubiquitination of ERCC1 by USP45 requires the catalytic activity of USP45 embopress.orgnih.gov.
However, it is important to note that the interaction between USP45 and other substrates, such as MYC, has been reported to be independent of USP45's catalytic activity researchgate.netmdpi.com. This indicates that the requirement for catalytic activity in interactions may vary depending on the specific binding partner and the biological process involved.
Post-Translational Regulation of USP45 Activity and Stability
The activity and stability of USP45, like many proteins, are subject to post-translational regulation. While the provided search results offer some insights into USP45's interactions and functions, detailed mechanisms of its own post-translational regulation (e.g., phosphorylation, ubiquitination of USP45 itself) are not extensively described.
However, the role of USP45 in regulating the stability of its substrates through deubiquitination is well-documented. By removing ubiquitin tags, USP45 can prevent the proteasomal degradation of its target proteins, thereby increasing their cellular levels nih.gov. Examples of substrates whose stability is modulated by USP45 include ERCC1, SPDL1, MYC, and Coronin 1B (Coro1B) nih.govembopress.orgnih.govmdpi.comfrontiersin.orgresearchgate.netresearchgate.net.
The interaction with binding partners can also influence USP45's activity or localization. For instance, USP45 associates with ERCC1-XPF, and this interaction is important for its role in DNA repair embopress.orgnih.gov. USP45 also localizes to sites of DNA damage in a manner dependent on its deubiquitylase activity embopress.orgnih.gov.
Furthermore, studies suggest that USP45 itself might be subject to regulatory mechanisms that affect its expression or degradation. While direct evidence from the search results is limited regarding the specific post-translational modifications regulating USP45 stability, the broader context of DUB regulation suggests potential mechanisms such as autoubiquitination or regulation by other modifying enzymes nih.gov. One study mentions that USP5, another DUB, can be degraded through the ubiquitin protease pathway, suggesting a potential general mechanism for DUB stability regulation that might also apply to USP45 mdpi.com.
The expression of USP45 can also be regulated at the transcriptional level, as indicated by studies examining its expression in different contexts, such as various tumor types nih.govfrontiersin.org. However, this falls outside the scope of post-translational regulation.
Summary of USP45 Substrates and Interactions:
| Substrate/Interactor | Biological Process Involved | Dependence on USP45 Catalytic Activity for Interaction | Reference |
| ERCC1 | DNA repair (UV-induced DNA damage, ICL repair) | Yes (for deubiquitination and rescue of sensitivity) | embopress.orgnih.gov |
| SPDL1 | Cell migration | Yes (for deubiquitination) | nih.govfrontiersin.org |
| Spindly complex | Cell migration | Yes | nih.gov |
| MYC | Cell proliferation, cancer stemness, drug resistance | No (interaction independent) | researchgate.netmdpi.com |
| Coronin 1B (Coro1B) | Autophagy regulation, actin regulation, lysosomal activity | Yes (for deubiquitination and stabilization) | researchgate.netresearchgate.net |
| XPF | DNA repair (part of ERCC1-XPF complex) | Indirectly, through interaction with ERCC1 | embopress.orgnih.gov |
| SLX4 | DNA repair (potential target) | Not explicitly stated as dependent | embopress.org |
| CCDC99 | Not specified in detail | Yes | nih.gov |
This table summarizes some of the key substrates and interactors of USP45 identified in the search results, highlighting the diverse roles of USP45 in various cellular processes and the varying dependence of its interactions on its catalytic activity.
Detailed Research Findings on USP45 Deubiquitination Activity:
In vitro deubiquitylation assays showed that wild-type USP45 can deubiquitylate ERCC1 immunoprecipitated from cells treated with proteasome inhibitors. embopress.orgnih.gov
A USP45 mutant unable to bind ERCC1 failed to deubiquitylate ERCC1 in vitro, indicating the necessity of interaction for deubiquitination. embopress.orgnih.gov
Immunoblot analysis revealed that immunoprecipitated GFP-ERCC1 contained both Lys48- and Lys63-specific ubiquitin chain linkages, and both were sensitive to treatment with wild-type USP45 in vitro. embopress.org
USP45 shows preferential activity on K48 ubiquitin chains and potentially K6 chains within the Spindly complex. researchgate.netnih.gov
USP45 can de-monoubiquitylate Spindly. nih.gov
USP45 overexpression directly reduced the ubiquitination of MYC, while USP45 knockdown increased it. mdpi.com
USP45 regulates the K48-link pattern of the ubiquitin chain on MYC, but not the K63-link pattern. mdpi.com
USP45 interacts with and deubiquitinates Coronin 1B, stabilizing its levels. researchgate.netresearchgate.net
These findings collectively demonstrate the enzymatic activity of USP45 as a deubiquitinase with specificity for certain substrates and ubiquitin linkage types, and highlight the importance of its catalytic function for specific biological roles and interactions.
Cellular Functions and Biological Pathways Mediated by Usp45 Protein
Regulation of Protein Homeostasis and Turnover
As a deubiquitinating enzyme, USP45 is involved in the intricate process of protein homeostasis, which encompasses the balance between protein synthesis and degradation. researchgate.net By removing ubiquitin tags, USP45 can prevent target proteins from being targeted for degradation by the proteasome, thereby increasing their stability and influencing their cellular levels. nih.govmdpi.com Research indicates that USP45 can regulate the stability of specific proteins, such as Spindly and MYC, through deubiquitination. researchgate.net Additionally, USP45 has been shown to interact with and deubiquitinate Coronin 1B (Coro1B), stabilizing its protein levels and influencing actin regulation, which in turn affects the autophagy-lysosomal system and cellular homeostasis. researchgate.netresearchgate.netnih.gov Loss of USP45 can lead to increased ubiquitination and degradation of its substrates. nih.govnih.gov
Role in DNA Damage Response and Repair Mechanisms
USP45 is recognized as a critical regulator in DNA repair processes, particularly in response to UV light-induced DNA damage and DNA interstrand cross-links (ICLs). nih.govnih.govembopress.org Its function in this context is closely linked to the ERCC1-XPF endonuclease complex. nih.govembopress.org
Association with ERCC1-XPF Endonuclease Complex
USP45 associates with the ERCC1-XPF endonuclease, a key enzyme involved in nucleotide excision repair (NER) and ICL repair. nih.govembopress.org This association is specific, primarily occurring through the ERCC1 subunit. nih.gov Gel filtration studies have shown that USP45 co-elutes with both the ERCC1-XPF complex associated with the SLX4 scaffold protein and the pool of ERCC1-XPF not bound to SLX4, suggesting a direct interaction with ERCC1-XPF. nih.gov The interaction between USP45 and ERCC1-XPF is mediated by the N-terminal region of USP45, specifically the first 61 residues, which are highly conserved. embopress.org
Deubiquitination of ERCC1 and its Functional Implications
A key function of USP45 in DNA repair is the deubiquitination of the ERCC1 subunit of the ERCC1-XPF complex. nih.govembopress.org Wild-type USP45 efficiently deubiquitinates ERCC1 in vitro, and cells lacking USP45 show markedly enhanced levels of ubiquitinated ERCC1. nih.govembopress.org This deubiquitination by USP45 is crucial for the proper function of ERCC1-XPF in DNA repair. nih.govembopress.org The deubiquitination of ERCC1 by USP45 is thought to facilitate the recruitment of the ERCC1-XPF complex to DNA damage sites. nih.govmdpi.com
Contribution to Nucleotide Excision Repair (NER) and Interstrand Cross-Link (ICL) Repair
USP45 plays a significant role in both NER and ICL repair pathways, which are critical for maintaining genome stability. nih.govembopress.orgglygen.org Cells lacking USP45 are hypersensitive to DNA damaging agents that trigger responses controlled by ERCC1-XPF, such as UV irradiation and ICL-inducing agents. nih.govembopress.org This hypersensitivity is similar to that observed in cells lacking ERCC1 or XPF. nih.govembopress.org Furthermore, the repair of UV-induced DNA damage is significantly reduced in USP45-deficient cells. nih.govnih.govembopress.org USP45's ability to deubiquitinate ERCC1 is essential for its role in promoting cell survival following exposure to these damaging agents. nih.govembopress.org
Recruitment to DNA Damage Sites
USP45 is recruited to sites of DNA damage. nih.govembopress.org This recruitment is rapid and transient and is dependent on the catalytic activity of its deubiquitinase domain. nih.govembopress.orgembopress.org Interestingly, the recruitment of USP45 to DNA damage sites appears to be independent of its ability to bind to ERCC1-XPF. nih.govembopress.orgembopress.org Studies using USP45 mutants have shown that a mutant defective in ERCC1 binding can still be recruited to damage sites, while the ERCC1-binding fragment alone is not recruited. embopress.org This suggests that USP45 is recruited to DNA lesions in a manner distinct from its interaction with ERCC1-XPF, potentially through its deubiquitinase activity or interaction with other factors. nih.govembopress.org
Involvement in Cell Proliferation and Cell Cycle Regulation
Beyond its role in DNA repair, USP45 has also been implicated in the regulation of cell proliferation and potentially cell cycle control. nih.govtandfonline.comresearchgate.net Research suggests that USP45 can influence cell proliferation, and studies have explored its role in various cancer types. nih.govfrontiersin.org For instance, USP45 has been found to be upregulated in several tumors and its expression has been correlated with patient prognosis. nih.govfrontiersin.org While the precise mechanisms are still being investigated, its influence on protein stability, including proteins like MYC which are involved in cell cycle progression, points towards a role in regulating cellular growth and division. nih.govresearchgate.net
Modulation of Cell Migration
USP45 has been identified as a factor involved in the modulation of cell migration. uniprot.orguniprot.org This function is linked to its deubiquitinase activity and its interaction with specific proteins. mrc.ac.uk
USP45 catalyzes the deubiquitination of SPDL1 (Spindly associated, centriole and spindle associated 1). uniprot.orguniprot.orggenecards.orgebi.ac.uk This deubiquitination by USP45 is crucial for regulating SPDL1 protein levels and function. nih.gov SPDL1 is associated with various cellular activities, including cell mitosis and cell cycle regulation. researchgate.net
USP45 and Spindly (also known as SPDL1) are part of the same protein complex. mrc.ac.ukrupress.orguniprot.org The interaction between USP45 and Spindly is dependent on the catalytic activity of USP45. mrc.ac.uk USP45 can remove mono-ubiquitylation from Spindly in its active form. mrc.ac.uk This association and deubiquitination of Spindly by USP45 contribute to the regulation of cell motility. mrc.ac.ukmaayanlab.cloud
Regulation of SPDL1 Deubiquitination
Impact on Autophagy and Lysosomal Function
USP45 acts as a negative regulator of autophagy and lysosomal activity in both Drosophila and mammalian cells. rupress.orgnih.govnih.govresearcher.lifesinica.edu.twresearchgate.netresearchgate.netresearchgate.net Loss of USP45 leads to the activation of autophagy and increased levels of V-ATPase on lysosomes, which in turn enhances lysosomal acidification and function. rupress.orgnih.govnih.govresearcher.lifesinica.edu.twresearchgate.netresearchgate.net
USP45 interacts with the actin-binding protein Coronin 1B (Coro1B). nih.govnih.govresearcher.lifesinica.edu.twresearchgate.netresearchgate.netpatsnap.comresearchgate.net USP45 deubiquitinates Coro1B, contributing to the stabilization of Coro1B protein levels. nih.govnih.govresearcher.lifesinica.edu.twresearchgate.netresearchgate.netpatsnap.com The interaction between USP45 and Coro1B occurs via the N-terminal seven-bladed β-propeller domain of USP45. researchgate.net
USP45 plays a critical role in regulating lysosomal function by modulating actin structures through Coronin 1B. nih.govnih.govresearcher.lifesinica.edu.twresearchgate.netresearchgate.net Ablation of USP45 or Coronin 1B promotes the formation of F-actin patches and the translocation of V-ATPase to lysosomes in an N-WASP-dependent manner. researchgate.netnih.govnih.govresearcher.lifesinica.edu.twresearchgate.netresearchgate.net USP45 depletion accelerates the recovery of acidification and actin patch structure formation after the removal of an actin polymerization inhibitor. researchgate.net
USP45 impairs lysosomal acidification and disrupts the localization of V-ATPases to lysosomes by modulating actin structures. nih.govresearchgate.net Conversely, loss of USP45 results in increased levels of V-ATPase at lysosomes, leading to enhanced lysosomal acidification and function. rupress.orgnih.govnih.govresearcher.lifesinica.edu.twresearchgate.netresearchgate.net This influence on lysosomal activity highlights USP45's role in regulating cellular homeostasis and proteostasis via the autophagy-lysosomal system. rupress.orgnih.govnih.govresearcher.lifesinica.edu.twresearchgate.netresearchgate.net
Data Tables
| Protein Name | Interaction Partner | Effect of USP45 on Partner | Cellular Process Affected | Source |
| SPDL1 | USP45 | Deubiquitination | Cell Migration | uniprot.orguniprot.orgmrc.ac.ukgenecards.orgebi.ac.uk |
| Spindly | USP45 | Deubiquitination | Cell Migration | mrc.ac.ukmaayanlab.cloud |
| Coronin 1B | USP45 | Deubiquitination, Stability | Autophagy, Lysosomal Function, Actin Regulation | nih.govnih.govresearcher.lifesinica.edu.twresearchgate.netresearchgate.netpatsnap.comresearchgate.net |
| V-ATPase | Coronin 1B (indirectly via USP45) | Translocation to Lysosomes (promoted by USP45/Coro1B ablation) | Lysosomal Acidification & Function | nih.govnih.govresearcher.lifesinica.edu.twresearchgate.netresearchgate.net |
| F-actin | Coronin 1B (indirectly via USP45) | Patch Formation (promoted by USP45/Coro1B ablation) | Lysosomal Function, Actin Regulation | nih.govnih.govresearcher.lifesinica.edu.twresearchgate.netresearchgate.netresearchgate.net |
Regulation of Actin Structures and V-ATPase Translocation
Other Documented Biological Roles
Beyond its general roles in protein deubiquitination and DNA repair, USP45 has documented involvement in specific biological contexts.
Maintenance of Photoreceptor Function and Retinal Development
Research indicates that USP45 plays a role in the maintenance of photoreceptor function and normal retinal development. uniprot.orggenecards.orguniprot.orgnih.gov Studies in zebrafish models have shown that knockdown of USP45 transcripts leads to abnormal retinal development, affecting photoreceptors. nih.govimrpress.com This phenotype could be rescued by introducing wild-type USP45 mRNA. nih.govimrpress.com Targeted knockout of USP45 in mice resulted in abnormal electroretinography responses, similar to those observed in patients with Leber congenital amaurosis (LCA). nih.govimrpress.comuniprot.org Immunohistochemistry has revealed enriched expression of USP45 in the inner segments of photoreceptors in both human and zebrafish retinal sections, a region crucial for photoreceptor function and affected in many forms of LCA. nih.govimrpress.com Biallelic mutations in the USP45 gene have been associated with the occurrence of LCA, suggesting that USP45 is indispensable for maintaining photoreceptor function. ontosight.aiuniprot.orggenecards.orgnih.govnih.gov
Potential Association with Immune Regulation (in disease contexts)
While the role of USP45 in immune regulation is still being explored, particularly in disease contexts, some findings suggest a potential association. KEGG pathway analysis has indicated a possible link between USP45 and the intestinal immune network, viral protein interaction with cytokine and cytokine receptor, and primary immunodeficiency. nih.gov Furthermore, studies investigating USP45 in the context of cancer have observed correlations between USP45 expression levels and various immune checkpoint molecules and immune regulators, such as PD-L1. nih.gov A negative correlation has also been noted between USP45 expression and the infiltration levels of certain immune cells, including NK cells, Th1 cells, macrophages, and dendritic cells, within the tumor microenvironment in many cancer types. nih.gov These observations suggest that USP45 may influence the tumor immune microenvironment and potentially play a role in tumor immune evasion. nih.govnih.gov
Protein Protein Interactions and Substrate Specificity of Usp45
Identification of USP45 Interacting Partners through Proteomic Approaches
Proteomic approaches, such as mass spectrometry coupled with co-immunoprecipitation, have been instrumental in identifying proteins that interact with USP45. Studies employing these methods in various cell lines, such as KBM7 and U2OS cells, have revealed a network of potential USP45 interacting partners. genecards.org Analysis of proteins that co-precipitated with endogenous USP45 from wild-type cells, but not from USP45 knockout cells, has provided valuable insights into its association landscape. genecards.org These large-scale screens have identified several proteins that consistently interact with USP45. genecards.org
Detailed Analysis of Key Substrates and Interaction Dynamics
Detailed investigations have focused on validating and characterizing the interaction dynamics and functional consequences of USP45 binding to specific proteins identified in proteomic screens.
USP45 has been shown to associate with ERCC1, a subunit of the ERCC1-XPF DNA repair endonuclease. genecards.orgnih.govgenecards.org This interaction is crucial for the role of USP45 in DNA repair processes. USP45 interacts specifically with the ERCC1-XPF complex via its N-terminal region, specifically the first 61 residues. genecards.org Truncation of these N-terminal residues abolishes the co-immunoprecipitation of USP45 with endogenous ERCC1. genecards.org A fragment of USP45 encompassing residues 1-62 interacts with ERCC1 with an affinity similar to that of full-length USP45. genecards.org This N-terminal region is highly conserved across USP45 orthologues but is not found in other DUBs. genecards.org
USP45 directly interacts with ERCC1, and this association appears to be more robust than its interaction with other components of the SLX4 complex, such as SLX4 itself or XPF. genecards.org The interaction between ERCC1 and USP45 has also been observed in yeast two-hybrid assays, further supporting a direct association. genecards.org USP45's catalytic activity is required for the deubiquitylation of ERCC1, and this deubiquitylation is dependent on the specific interaction between ERCC1 and USP45. genecards.org Loss of USP45 leads to an increase in ubiquitylated forms of ERCC1. genecards.org The interaction with ERCC1 and the catalytic activity of USP45 are both important for rescuing the DNA damage sensitivity observed in USP45 knockout cells. genecards.org While other substrates of USP45 potentially contribute to genome stability, ERCC1 is strongly suggested to be a major substrate in promoting DNA repair. genecards.org
SPDL1, also known as Spindly or CCDC99, has been identified as a target of USP45. nih.govproteogenix.sciencestjohnslabs.com USP45 catalyzes the deubiquitination of SPDL1. proteogenix.sciencegenecards.org Data suggests that SPDL1 and USP45 are part of the same complex. proteogenix.science The interaction between USP45 and SPDL1 is dependent on the catalytic activity of USP45. proteogenix.science USP45 has a preferential activity towards K48 ubiquitin chains on SPDL1 and can also potentially cleave K6 chains. proteogenix.science SPDL1 can be monoubiquitylated, and this monoubiquitination can be specifically removed by the active form of USP45. proteogenix.science USP45's role in cell migration has been noted, a function also described for SPDL1. proteogenix.science
USP45 interacts with and deubiquitinates the proto-oncogene protein MYC. genecards.orggenecards.orgproteomicsdb.org Co-immunoprecipitation assays have demonstrated a direct interaction between USP45 and MYC. genecards.orgproteomicsdb.orgbiogps.org This interaction is independent of USP45's catalytic activity. genecards.orgproteomicsdb.org Deletion analysis indicates that the C-terminal domain (residues 190–814) of USP45 mediates its physical interaction with MYC. genecards.orgbiogps.org Overexpression of USP45 has been shown to reduce the ubiquitination of MYC, while inhibition of USP45 increases MYC ubiquitination. genecards.org These findings suggest that USP45 stabilizes MYC protein levels through deubiquitination. genecards.orgproteomicsdb.org
Coronin 1B (Coro1B), an actin-binding protein, has been identified as a substrate of USP45. uth.edugenecards.orggenecards.orggenecards.orgpromega.de USP45 interacts with and deubiquitinates Coro1B, leading to the stabilization of Coro1B protein levels. uth.edugenecards.orggenecards.orgpromega.de Depletion of USP45 results in decreased levels of Coro1B protein, and this degradation can be inhibited by proteasome inhibitors. genecards.org Cycloheximide-chase assays indicate that USP45 depletion enhances the protein degradation of Coro1B. genecards.org While USP45 depletion does not significantly affect CORO1B mRNA levels, it leads to increased levels of ubiquitinated Coro1B, suggesting Coro1B is a direct substrate. genecards.org The deubiquitination of Coro1B by USP45 requires the catalytic activity of USP45. genecards.org
Proteomic studies have identified additional proteins that co-precipitate with USP45. These include MYH9, MYH10, MYL12B, ZFR, and RBMX, which have been reported as USP45 interactors in large-scale DUB interaction screens. genecards.org CCDC99 is an alias for SPDL1. genecards.orgstjohnslabs.com While these proteins have been identified as interacting partners, detailed analyses of the interaction dynamics and functional consequences, similar to those for ERCC1, SPDL1, MYC, and Coronin 1B, may require further investigation.
Below is a table summarizing key reported interacting partners and substrates of USP45:
| Interacting Partner | Role/Function | Interaction Details | Deubiquitination Target? |
| ERCC1 | DNA repair endonuclease subunit | Direct interaction via USP45 N-terminus (residues 1-61/62) | Yes |
| SPDL1 (Spindly) | Mitotic spindle formation, cell migration | Part of a complex with USP45; interaction depends on USP45 catalytic activity | Yes |
| MYC | Transcription factor, cell proliferation | Direct interaction via USP45 C-terminal domain (residues 190-814); independent of catalytic activity | Yes |
| Coronin 1B (Coro1B) | Actin binding, cell motility, autophagy | Interacts with USP45; interaction and deubiquitination stabilizes Coro1B levels | Yes |
| MYH9 | Non-muscle myosin heavy chain IIA, cell shape, motility | Identified in proteomic screens | Reported as interactor |
| MYH10 | Non-muscle myosin heavy chain IIB, cell shape, motility | Identified in proteomic screens | Reported as interactor |
| MYL12B | Myosin light chain, muscle contraction, cell motility | Identified in proteomic screens | Reported as interactor |
| ZFR | Zinc finger RNA-binding protein | Identified in proteomic screens | Reported as interactor |
| RBMX | RNA binding motif protein X-linked | Identified in proteomic screens | Reported as interactor |
| CCDC99 | Alias for SPDL1 | See SPDL1 | See SPDL1 |
Compound Names and Corresponding Identifiers
Coronin 1B (Coro1B)
Mechanisms of Substrate Recognition and Deubiquitination Specificity
The deubiquitinating enzyme (DUB) USP45 plays a crucial role in various cellular processes by cleaving ubiquitin from target proteins, thereby influencing their stability and function. The specificity of USP45 towards its substrates is a key aspect of its regulatory function, mediated through specific protein-protein interactions and recognition mechanisms.
Research has identified several substrates for USP45, highlighting its involvement in diverse pathways such as DNA repair, cell migration, and autophagy. One well-characterized substrate is ERCC1, a subunit of the ERCC1-XPF DNA repair endonuclease complex. USP45 interacts specifically with ERCC1 via its N-terminal 61 residues, a region located outside its catalytic domain. embopress.orgnih.govembopress.orgd-nb.info This interaction is crucial for the deubiquitination of ERCC1, which in turn is essential for efficient DNA repair, particularly in response to UV irradiation and DNA interstrand cross-links. embopress.orgnih.govembopress.orgd-nb.infonih.gov Studies using fragments of USP45 have demonstrated that the N-terminal 1-62 amino acids are necessary and sufficient for binding to ERCC1. embopress.orgnih.govd-nb.info This N-terminal region is highly conserved among USP45 orthologues but is not found in other DUBs, suggesting it acts as a specific recognition module for ERCC1. embopress.orgnih.gov
Another identified substrate of USP45 is Coronin 1B (Coro1B), an actin-binding protein involved in regulating autophagy and lysosomal function. researchgate.netnih.govresearchgate.netnih.govresearchgate.net USP45 interacts with and deubiquitinates Coro1B, leading to its stabilization. researchgate.netnih.govresearchgate.netnih.govresearchgate.net The interaction between USP45 and Coro1B is mediated by the N-terminal seven-bladed β-propeller domain of USP45. researchgate.netresearchgate.net Depletion of USP45 leads to decreased levels of Coro1B and increased ubiquitination of Coro1B, confirming it as a target substrate. nih.govresearchgate.net
USP45 has also been implicated in regulating the stability of other proteins, including SPDL1 and MYC. SPDL1 has been confirmed as a substrate, and USP45 is involved in its deubiquitination, affecting cell migration. researchgate.netresearchgate.netnih.gov Additionally, USP45 can regulate the protein levels of MYC and ATAD2, potentially at both transcriptional and post-translational levels. nih.gov Co-immunoprecipitation assays have shown that USP45 binds directly to MYC and selectively removes K48-linked ubiquitin chains, contributing to increased doxorubicin (B1662922) resistance in cancer cells. nih.gov
The mechanisms underlying USP45 substrate specificity involve not only direct protein-protein interactions through specific domains outside the catalytic site but also potentially through the formation of deubiquitination complexes. nih.gov While the catalytic domain is responsible for cleaving the ubiquitin chain, accessory domains or interacting partners can guide the DUB to its specific substrates. nih.govliverpool.ac.uk The N-terminal regions of USP45 appear to be critical for substrate recognition, as seen with ERCC1 and Coro1B binding. embopress.orgnih.govd-nb.inforesearchgate.netresearchgate.net
The catalytic mechanism of USP45, like other USPs, involves a catalytic triad (B1167595) typically consisting of cysteine, histidine, and a third residue. biorxiv.orglife-science-alliance.orglife-science-alliance.org In USP45, this third residue is a serine. biorxiv.orglife-science-alliance.org While the catalytic activity is essential for deubiquitination, substrate specificity is largely conferred by interactions outside the catalytic domain. nih.govliverpool.ac.uk
Detailed research findings on USP45 substrate interactions and deubiquitination are summarized in the table below:
| Substrate Protein | Interacting Domain on USP45 | Effect of USP45 on Substrate Ubiquitination | Biological Process Affected | Key Research Findings |
| ERCC1 | N-terminal 61/62 residues | Decreased ubiquitination | DNA Repair | Specific interaction; N-terminus necessary for binding; Deubiquitination promotes ERCC1 function and DNA repair. embopress.orgnih.govembopress.orgd-nb.info |
| Coronin 1B | N-terminal β-propeller domain | Decreased ubiquitination | Autophagy, Lysosomal Function | Interaction leads to Coro1B stabilization; Affects actin modulation and V-ATPase localization. researchgate.netnih.govresearchgate.netnih.govresearchgate.net |
| SPDL1 | Not specified | Decreased ubiquitination | Cell Migration | Deubiquitination promotes SPDL1 stability and cell migration. researchgate.netresearchgate.netnih.gov |
| MYC | Not specified | Selective removal of K48-linked chains | Cell Proliferation, Drug Resistance | Direct binding; Deubiquitination stabilizes MYC and increases doxorubicin resistance. nih.govnih.gov |
| ATAD2 | Not specified | Decreased protein levels (mRNA and protein) | Cell Proliferation | USP45 overexpression up-regulates, knockdown down-regulates MYC and ATAD2 levels. nih.gov |
These findings highlight that USP45 employs specific protein-protein interaction domains to recognize and bind its diverse substrates, thereby directing its deubiquitinating activity to regulate distinct cellular pathways. The non-catalytic regions of USP45 play a critical role in conferring this substrate specificity.
Investigation of Usp45 Protein in Disease Models and Pathological Processes Non Clinical
Functional Implications in Cancer Pathogenesis (Cellular and Animal Models)
USP45's role in cancer is an active area of investigation, with studies utilizing cellular and animal models to understand its contribution to tumor development and progression.
Influence on Cell Proliferation and Migration in Cancer Models
Studies in cancer cell lines and animal models suggest that USP45 can influence key aspects of cancer cell behavior, including proliferation and migration. USP45 has been found to promote cell migration by catalyzing the deubiquitination of the SPDL1 protein, leading to increased SPDL1 protein expression levels. nih.gov In esophageal cancer cell lines, USP45 has been shown to regulate cell proliferation. nih.gov Overexpression of USP45 significantly increased the proliferation and colony formation of SiHa cells (cervical cancer cell line). mdpi.com USP45 has also been demonstrated to enhance cancer development in animal models. mdpi.com
Regulation of Cancer Cell Stemness and Drug Resistance (in vitro models)
USP45 appears to play a role in regulating cancer cell stemness and contributing to drug resistance, particularly in in vitro models. Pan-cancer analysis has indicated a close relationship between USP45 and tumor stemness. nih.govnih.gov USP45 overexpression has been shown to significantly enhance cancer cell stemness and drug resistance in cervical cancer models. mdpi.comresearchgate.net Specifically, USP45 can directly bind to MYC, deubiquitinating and stabilizing it. mdpi.comresearchgate.net Overexpression of USP45 increases MYC expression, which in turn promotes cancer cell stemness and drug resistance. mdpi.comresearchgate.net Knockdown of MYC has been observed to abolish USP45-mediated drug resistance and stemness. researchgate.nete-century.us USP45 overexpression also enhanced tumorsphere formation and increased the population of CD133+ cells, a marker associated with cancer stem cells. mdpi.comresearchgate.net Furthermore, high expression of USP45 enhanced drug resistance to doxorubicin (B1662922) in SiHa cells. mdpi.comresearchgate.net
Association with Signaling Pathways (e.g., MAPK, AMPK, Hippo, p53, TGF-β)
Research suggests that USP45 may be associated with several key signaling pathways involved in cancer. KEGG pathway analysis has indicated potential associations between USP45 and the MAPK, AMPK, Hippo, cell cycle, p53, and TGF-β signaling pathways. nih.gov While these associations have been suggested, studies confirming a direct correlation between USP45 and these specific pathways are noted as providing direction for future research. nih.gov In diffuse large B-cell lymphoma (DLBC), USP45 is associated with the PD-L1 expression, PD-1 checkpoint pathway, TNF signaling pathway, and JAK/STAT signaling pathway. nih.gov In testicular germ cell tumors (TGCT), USP45 is associated with the P53 signaling pathway, Wnt signaling pathway, TGF-β signaling pathway, and PI3K/Akt signaling pathway. nih.gov
Genomic Alterations and Expression Patterns in Pan-Cancer Analysis
Here is a summary of USP45 mRNA expression patterns in pan-cancer analysis:
| Cancer Type (TCGA) | USP45 mRNA Expression Level (relative to normal) |
| CHOL | Upregulated |
| COAD | Upregulated |
| HNSC | Upregulated |
| LIHC | Upregulated |
| LUAD | Upregulated |
| LUSC | Upregulated |
| STAD | Upregulated |
| KICH | Downregulated |
| THCA | Downregulated |
| UCEC | Downregulated |
*Data based on pan-cancer analysis of TCGA database. nih.gov
Contribution to Neurodegenerative Processes (e.g., PolyQ-induced toxicity in Drosophila models)
While the primary focus of the search results was on cancer and retinal dystrophies, some context regarding neurodegenerative processes, particularly PolyQ-induced toxicity in Drosophila models, was found. Polyglutamine (polyQ) diseases are neurodegenerative disorders caused by CAG trinucleotide repeat expansions, leading to toxic proteins with expanded polyQ tracts. nih.gov Drosophila models have been developed for several polyQ diseases, including Huntington's disease (HD) and various spinocerebellar ataxias (SCAs), and are used to study neurodegeneration and test potential therapeutic compounds. nih.govresearchgate.netnih.gov While USP45 is a deubiquitinating enzyme, and other deubiquitinating enzymes like Ataxin-3 are involved in polyQ diseases huji.ac.ilwindows.net, a direct link between USP45 and PolyQ-induced toxicity specifically in Drosophila models was not explicitly detailed in the provided search results. The search results primarily linked USP45 to retinal development and function in zebrafish and mouse models nih.govnih.govuniprot.orguniprot.org, and its role in DNA repair uniprot.orgembopress.org.
Link to Retinal Dystrophies (e.g., Leber Congenital Amaurosis in models)
USP45 has been linked to retinal dystrophies, particularly Leber Congenital Amaurosis (LCA). Biallelic mutations in the USP45 gene have been associated with Leber Congenital Amaurosis 19 (LCA19), a severe inherited retinal dystrophy. nih.govuniprot.orgmonarchinitiative.orggenecards.orgnih.gov LCA is characterized by early-onset severe visual loss. nih.govnih.gov Studies in model organisms, including zebrafish and mice, have been instrumental in investigating the function of USP45 in photoreceptors and retinal development. nih.govdntb.gov.ua Knockdown of usp45 in zebrafish resulted in abnormal retinal development with effects on photoreceptors, a phenotype that could be rescued by introducing wild-type usp45 mRNA. nih.govnih.gov Targeted knockout of Usp45 in mice caused abnormal electroretinography responses, similar to those observed in patients with LCA. nih.gov Immunohistochemistry studies in human and zebrafish retinal sections revealed enriched expression of USP45 in the inner segments of photoreceptors, suggesting a crucial role in maintaining photoreceptor function. nih.govuniprot.orguniprot.org These findings indicate that USP45 is indispensable for the maintenance of photoreceptor function. nih.gov
Comparative and Evolutionary Studies of Usp45 Protein
Analysis of USP45 Homologs in Diverse Organisms
Homologs of USP45 are found across a wide range of organisms, from bacteria to eukaryotes, suggesting an ancient evolutionary origin and conserved fundamental functions. Comparative genomic analyses have revealed the presence of PcsB-like proteins, which include USP45 in Lactococcus lactis and Streptococcus pneumoniae, as being widely distributed in Gram-positive bacteria. nih.gov
Lactococcus lactis Usp45: Role in Cell Division and Peptidoglycan Hydrolase Activity
In Lactococcus lactis, a Gram-positive bacterium widely used in the food industry, the Usp45 protein is the major secreted protein and its signal peptide is extensively used for the secretion of heterologous proteins. nih.govnih.govasm.org Despite its utility in biotechnology, the biological function of L. lactis Usp45 remained unclear for many years. nih.govnih.gov
Recent research indicates that L. lactis Usp45 is essential for proper cell division. nih.govnih.gov Studies involving the inactivation and overexpression of the usp45 gene have demonstrated its critical role in this process. nih.govasm.org Overexpression of usp45 affects the balance between cell wall synthesis and cell division. nih.gov
Furthermore, evidence supports a model where Usp45 mediates cell separation through its catalytic activity as a peptidoglycan hydrolase. nih.govnih.govoup.com Peptidoglycan hydrolases are crucial for cell wall turnover during growth and division. nih.govnih.gov While the purified catalytic domain of a Usp45 homolog, PcsB, has shown muralytic activity, the full-length P45 protein from Listeria monocytogenes is another homolog known to exhibit murein hydrolase activity in vitro. nih.gov L. lactis produces several peptidoglycan hydrolases, and Usp45 may influence the activity of others like AcmA and AcmD. nih.gov The usp45 gene in L. lactis is essential for growth under certain conditions, similar to its homologs pcsB in Streptococcus pneumoniae (serotype 2) and sagA in Enterococcus faecium. nih.gov
Table 1: Key Characteristics of Lactococcus lactis Usp45
| Feature | Description |
| Organism | Lactococcus lactis |
| Primary Role | Essential for proper cell division and cell separation. nih.govnih.gov |
| Enzymatic Activity | Mediates cell separation via peptidoglycan hydrolase activity. nih.govnih.govoup.com |
| Secretion Signal | Widely used for heterologous protein secretion in L. lactis. nih.govnih.govasm.orgfoodandnutritionresearch.net |
| Gene Essentiality | Essential for growth under certain conditions. nih.gov |
| Homologs | PcsB (S. pneumoniae), SagA (E. faecium), P45 (L. monocytogenes). nih.govasm.org |
Homologs in Other Gram-Positive Bacteria (e.g., PcsB, P45)
USP45 belongs to a group of PcsB-like proteins found in various Gram-positive bacteria. nih.govasm.org Notable homologs include PcsB in Streptococcus pneumoniae and P45 in Listeria monocytogenes. nih.govasm.orgasm.org
PcsB in Streptococcus pneumoniae is required for normal growth and cell division, similar to L. lactis Usp45. nih.gov Insertional inactivation of the pcsB gene in Group B Streptococcus significantly impacts cell septum formation and increases susceptibility to antibiotics. asm.orgresearchgate.net Electron microscopy of a pcsB mutant revealed abnormal growth patterns, including clumps, cell separation in multiple planes, and the formation of multiple division septa within single cells, highlighting the critical role of PcsB in cell division and antibiotic tolerance. researchgate.net PcsB shares significant similarity with L. lactis Usp45 (41.8% similarity) and L. monocytogenes P45 (28.3% similarity). nih.gov While the purified catalytic domain of PcsB has shown muralytic activity, the full-length PcsB protein did not show lytic activity against cell walls in some in vitro assays. nih.govresearchgate.net
P45 from Listeria monocytogenes has been identified as a peptidoglycan hydrolase and is one of the few full-length proteins in this group shown to exhibit murein hydrolase activity in vitro. nih.govasm.org P45, along with other homologs like SagA from Enterococcus faecium and E. faecalis, and Usp45 from Streptococcus pneumoniae and L. lactis, are secreted proteins related to peptidoglycan hydrolases in Gram-positive bacteria. asm.org These proteins often contain a conserved cysteine residue in their C-terminal domain, which is necessary for peptidoglycan hydrolytic activity in some cases. asm.org
Table 2: USP45 Homologs in Gram-Positive Bacteria
| Protein Name | Organism | Key Function(s) | Similarity to L. lactis Usp45 |
| Usp45 | Lactococcus lactis | Cell division, peptidoglycan hydrolase. nih.govnih.gov | 100% |
| PcsB | Streptococcus pneumoniae | Growth, cell division, cell wall separation. nih.govasm.org | 41.8% nih.gov |
| P45 | Listeria monocytogenes | Peptidoglycan hydrolase. nih.govasm.org | 28.3% nih.gov |
| SagA | Enterococcus faecium | Related to peptidoglycan hydrolases. asm.org | Not specified in results |
| SagA | Enterococcus faecalis | Related to peptidoglycan hydrolases. asm.org | Not specified in results |
Evolutionary Conservation of Domain Structure and Catalytic Function
The evolutionary conservation of USP45 is evident in its domain structure and catalytic function. Human USP45, like its closest paralog USP16, features a UBP-type zinc-finger domain (ZnF-UBP) at the N-terminus and a catalytic domain that contains the deubiquitinating enzyme activity. encyclopedia.pubbiorxiv.org The catalytic domain of USPs is generally around 350 amino acids and contains conserved boxes. rsc.org These conserved boxes define insertion points, some of which can be quite large and may contain additional domains like ubiquitin-binding domains, potentially influencing catalytic function. rsc.orgresearchgate.net
The ZnF-UBP domain, present in USP45 and several other USPs, is a non-catalytic module that typically binds to the C-terminal RLRGG motif of ubiquitin. biorxiv.org While this domain generally contributes to ubiquitin binding, its function can be lost in some USPs due to amino acid substitutions. biorxiv.org
Comparative analysis of USP domains across species, such as human and yeast, reveals differences in the pattern of inserted sequences within the catalytic core, suggesting these insertions are hotspots for evolutionary diversity that can expand USP functionality. rsc.orgresearchgate.net
Divergence of Biological Roles Across Species
Despite the conservation of core domain structure and catalytic activity, the specific biological roles of USP45 homologs have diverged across different species, reflecting adaptations to the distinct cellular contexts and physiological needs of each organism.
In Gram-positive bacteria like Lactococcus lactis and Streptococcus pneumoniae, the primary documented role of USP45 homologs (Usp45 and PcsB) is in cell division and cell wall metabolism, specifically through their peptidoglycan hydrolase activity. nih.govnih.govoup.comasm.orgresearchgate.net This function is crucial for bacterial growth and survival. nih.govresearchgate.net
In contrast, mammalian USP45 has been shown to play roles in DNA damage responses, including interstrand cross-link repair and nucleotide excision repair of UV-induced damage. researchgate.netnih.gov USP45 is involved in regulating the ubiquitylation of proteins like ERCC1, a subunit of the ERCC1-XPF endonuclease, and promoting its recruitment to DNA damage sites. researchgate.netnih.gov Cells lacking USP45 are more sensitive to DNA damaging agents. researchgate.netnih.gov Additionally, mammalian USP45 has been linked to cell migration and has been suggested as a putative oncogene in pan-cancer analysis due to its upregulation in many tumors and correlation with poor prognosis. nih.gov It has also been implicated in retinal formation and differentiation in zebrafish. nih.gov
The divergence in function from bacterial cell wall hydrolysis to mammalian DNA repair and cellular signaling highlights how a protein with a conserved enzymatic activity (deubiquitination) can be co-opted for different cellular processes during evolution, likely through changes in substrate specificity, interacting partners, and regulatory mechanisms. While bacterial homologs primarily target components involved in cell wall integrity and division, mammalian USP45 targets proteins involved in nuclear processes like DNA repair and potentially cytoplasmic signaling pathways affecting cell migration.
This functional divergence is likely driven by a combination of factors, including changes in gene regulation, the evolution of new protein interaction partners, and alterations in the non-catalytic domains or inserted sequences within the catalytic domain that influence substrate recognition and localization. rsc.orgresearchgate.netoup.com
Table 3: Divergence of USP45 Homolog Functions
| Organism | Key Biological Roles |
| Lactococcus lactis | Cell division, cell separation, peptidoglycan hydrolysis. nih.govnih.govoup.com |
| Streptococcus pneumoniae | Growth, cell division, cell wall separation. nih.govasm.orgresearchgate.net |
| Listeria monocytogenes | Peptidoglycan hydrolysis. nih.govasm.org |
| Human | DNA damage repair (ICL, NER), cell migration, potential role in cancer, development. researchgate.netnih.gov |
| Drosophila melanogaster | Putative homolog, potential involvement in conserved cellular processes. researchgate.net |
Advanced Methodologies for Usp45 Protein Research
Proteomic Techniques for Interactor and Substrate Identification
A primary method for identifying proteins that associate with USP45 is co-immunoprecipitation (Co-IP) followed by mass spectrometry (MS). This technique involves using an antibody to isolate endogenous USP45 from cell lysates, along with any proteins bound to it. These interacting proteins are then identified by MS analysis.
Research using this approach has successfully identified several key interactors and potential substrates of USP45. In human cell lines such as the chronic myelogenous leukemia KBM-7 and the osteosarcoma U2OS, endogenous USP45 was immunoprecipitated, and the resulting protein complexes were analyzed by mass spectrometry. embopress.orgnih.gov This led to the identification of a number of interacting proteins. For instance, the DNA repair endonuclease subunit ERCC1 was identified as a major interactor. embopress.orgnih.gov Further investigation confirmed that USP45 associates with the ERCC1-XPF endonuclease complex. embopress.orgnih.gov
Other proteins found to co-precipitate with USP45 in these experiments include MYH9, MYH10, MYL12B, ZFR, and RBMX. embopress.orgnih.gov In a separate study, Spindly, a protein involved in the dynein/dynactin complex, was also identified as a USP45 interactor through mass spectrometry analysis of Co-IP samples from KBM7 and U2OS cells. researchgate.netresearchgate.net These proteomic screens have been instrumental in linking USP45 to critical cellular processes like DNA repair and cell migration. researchgate.netnih.gov
Table 1: Proteins Identified as USP45 Interactors via Co-IP-Mass Spectrometry
| Interacting Protein | Cell Line(s) | Associated Function | Reference |
| ERCC1 | KBM-7, U2OS, HEK293 | DNA Repair | embopress.orgnih.gov |
| XPF | KBM-7, U2OS | DNA Repair | embopress.org |
| SLX4 | KBM-7 | DNA Repair | embopress.orgnih.gov |
| MYH9 | KBM-7, U2OS | Cytoskeletal Regulation | embopress.orgnih.gov |
| MYH10 | KBM-7, U2OS | Cytoskeletal Regulation | embopress.orgnih.gov |
| MYL12B | KBM-7, U2OS | Cytoskeletal Regulation | embopress.orgnih.gov |
| ZFR | KBM-7, U2OS | Unknown | embopress.orgnih.gov |
| RBMX | KBM-7, U2OS | RNA Binding | embopress.orgnih.gov |
| Spindly (SPDL1) | KBM-7, U2OS | Cell Migration, Mitosis | researchgate.netnih.gov |
| CCDC99 | Not Specified | Cell Migration | nih.gov |
| Coronin 1B (Coro1B) | HEK293T | Autophagy, Actin Regulation | researchgate.netrupress.org |
Genetic and Cellular Manipulation Strategies
To understand the function of USP45, researchers have employed techniques to eliminate or reduce its expression in cells and model organisms. The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system has been used to generate complete gene knockouts. For example, the USP45 gene was disrupted in KBM-7 and U2OS cell lines. embopress.orgnih.gov These knockout cell lines were essential for comparative studies, such as confirming the specificity of interactors identified in mass spectrometry screens and demonstrating the functional consequences of USP45 loss, including hypersensitivity to DNA damaging agents like UV radiation. embopress.orgnih.gov Targeted knockout of Usp45 in mice has also been performed, revealing abnormal electroretinography responses and implicating the protein in photoreceptor function. nih.gov
For transient or partial reduction of USP45 expression, small interfering RNA (siRNA) is commonly used. researchgate.net Knockdown of USP45 using siRNA has been shown to reduce the protein levels of MYC. researchgate.net Similarly, siRNA-mediated depletion of USP45 in cells led to increased levels of ubiquitinated Coronin 1B and induced the formation of F-actin patches, linking USP45 to the regulation of autophagy and actin dynamics. rupress.org In zebrafish, knockdown of the usp45 transcript resulted in abnormal retinal development, a phenotype that could be rescued by the introduction of wild-type usp45 mRNA. nih.gov
Table 2: Summary of USP45 Genetic Manipulation Studies
| Methodology | Model System | Key Finding | Reference |
| CRISPR/Cas9 Knockout | KBM-7 & U2OS cells | Increased sensitivity to DNA damage; confirmed interactors. | embopress.orgnih.gov |
| CRISPR/Cas9 Knockout | Mice | Abnormal electroretinography, suggesting a role in photoreceptor maintenance. | nih.gov |
| CRISPR interference (CRISPRi) | Lactococcus lactis | Growth defects and aberrant cell phenotype, indicating a role in cell division. | asm.org |
| siRNA Knockdown | Human cell lines | Reduced MYC protein levels. | researchgate.net |
| siRNA Knockdown | Human cell lines | Increased ubiquitinated Coronin 1B; altered actin dynamics and autophagy. | rupress.org |
| Morpholino Knockdown | Zebrafish | Abnormal retinal development. | nih.gov |
Conversely, overexpressing USP45 is a valuable strategy to study its gain-of-function effects. Plasmids carrying the USP45 gene are transfected into cells to produce high levels of the protein. Studies have shown that overexpressing wild-type USP45, but not a catalytically inactive mutant, can rescue the DNA damage sensitivity observed in USP45-deficient cells. embopress.org This demonstrates that the enzymatic activity of USP45 is crucial for its function in DNA repair. embopress.org
Overexpression experiments have also been used to confirm interactions and regulatory relationships. For instance, overexpressing USP45 in cells led to an increase in the protein levels of MYC, while a catalytically inactive (C199A) mutant of USP45 did not have the same effect. researchgate.net Similarly, co-immunoprecipitation assays in cells overexpressing tagged versions of USP45 and potential interactors like MYC or Spindly have been used to confirm these protein-protein interactions. researchgate.netresearchgate.net In Lactococcus lactis, overexpression of the usp45 gene resulted in a reduced growth rate, providing insights into its role in bacterial cell division. asm.orgnih.gov
Gene Knockout (e.g., CRISPR/Cas9) and Knockdown (e.g., siRNA) Studies
Biochemical and Enzymatic Characterization
To directly assess the enzymatic activity of USP45, in vitro deubiquitination (DUB) assays are performed. These assays typically involve purifying recombinant USP45 protein and incubating it with a ubiquitinated substrate in a reaction buffer. The removal of ubiquitin from the substrate is then monitored, often by immunoblotting.
Such assays have been critical in confirming that proteins identified as interactors are also direct substrates of USP45's deubiquitinating activity. For example, it was demonstrated that wild-type USP45, but not a mutant version defective in ERCC1 binding, could efficiently deubiquitinate ERCC1 in vitro. embopress.orgnih.gov This provided direct evidence that USP45 regulates ERCC1 through deubiquitination. embopress.orgnih.govnih.gov Similarly, in vivo and in vitro ubiquitination assays have shown that USP45 deubiquitinates Coronin 1B, and that this requires USP45's protease activity. rupress.org These biochemical reconstructions of USP45 activity are fundamental to validating the functional relationships suggested by cellular and genetic studies. embopress.org
Gel Filtration Chromatography for Complex Analysis
Gel filtration chromatography, also known as size-exclusion chromatography, is a crucial technique for studying USP45 and its interaction partners within the cellular environment. This method separates proteins based on their size and shape, allowing researchers to determine whether USP45 is part of larger protein complexes.
Research has shown that USP45 exists in distinct molecular weight pools within the cell. funaab.edu.ng In one key study, gel filtration of HEK293 cell extracts revealed that USP45 elutes in two main pools. funaab.edu.ng One pool corresponds to high molecular weight fractions where USP45 co-elutes with components of the SLX4 complex, including XPF, ERCC1, MUS81, and SLX1. funaab.edu.ng The other pool is found in lower molecular weight fractions, where USP45 co-elutes with the XPF-ERCC1 endonuclease, independent of the larger SLX4 complex. funaab.edu.ng This indicates that USP45 associates with both the complete SLX4-nuclease complex and a separate, smaller XPF-ERCC1 complex. funaab.edu.ng
This technique has also been foundational in purification protocols. For instance, in the production of recombinant proteins where the USP45 signal peptide is used, Sephadex-G50 gel filtration chromatography is employed to purify the expressed protein construct. openlabnotebooks.org
Structural Biology Approaches
Understanding the three-dimensional structure of USP45 is essential for elucidating its catalytic mechanism and its specific interactions with substrates and regulatory proteins.
Protein Crystallography and NMR for 3D Structure Elucidation
As of late 2024, an experimentally determined three-dimensional structure of the full-length human this compound obtained through X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy has not been deposited in the Protein Data Bank (PDB). genecards.org A 2018 report from a structural genomics consortium noted the absence of a PDB structure for the zinc finger ubiquitin-binding domain (Zf-UBD) of USP45. genecards.org
However, a high-quality, full-length 3D structural model of human USP45 (UniProt ID: Q70EL2) is available, predicted with high confidence by AlphaFold, an artificial intelligence program developed by Google DeepMind. uniprot.orgebi.ac.ukcam.ac.uk This predicted model serves as a valuable resource for formulating hypotheses about USP45's function and for designing further experiments. While NMR has been used to determine the structures of domains from other ubiquitin-specific proteases, such as the Zf-UBD of USP13 and USP33, similar studies for USP45 have not been published. genecards.org
Molecular Modeling and Simulation of USP45-Substrate Interactions
In the absence of an experimental structure, molecular modeling and simulation have become critical tools for investigating how USP45 interacts with its substrates. These computational approaches use the predicted structure of USP45 to model its binding to known interactors.
For example, a proposed model illustrates the interaction between USP45 and Spindly (SPDL1), a protein involved in cell migration. uniprot.org This model suggests that the interaction is dependent on the catalytic activity of USP45, which can deubiquitinate SPDL1. uniprot.orgstring-db.org
Further computational analyses, combined with deletion mutagenesis experiments, have been used to map interaction domains. Studies on the interaction between USP45 and the oncoprotein MYC demonstrated that the C-terminal domain of USP45 (residues 190-814) is responsible for the physical interaction. nih.gov Such models are instrumental in understanding the specificity of USP45 and guiding the development of potential inhibitors.
Bioinformatics and Systems Biology Analysis
Bioinformatics and systems biology provide a high-level view of USP45's function by analyzing its gene and protein networks, placing it within the context of broader cellular pathways.
Gene Ontology (GO) and KEGG Pathway Enrichment Analysis
Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses are used to predict the functional roles of USP45 by examining the functions of genes and proteins it is associated with.
GO enrichment analysis consistently links the USP45 gene to several key molecular functions and biological processes. uniprot.orgebi.ac.uk These annotations are crucial for understanding the protein's fundamental activities.
Table 1: Gene Ontology (GO) Annotations for USP45
| GO Term ID | Term Description | Category |
|---|---|---|
| GO:0016579 | Protein deubiquitination | Biological Process |
| GO:0070647 | Protein modification by small protein conjugation or removal | Biological Process |
| GO:0006508 | Proteolysis | Biological Process |
| GO:0004843 | Cysteine-type endopeptidase activity | Molecular Function |
Data sourced from GeneCards and STRING DB. ebi.ac.uktulane.edu
KEGG pathway analysis has further implicated USP45 in several critical cellular signaling and response pathways. cam.ac.uk Analysis of genes that are differentially expressed upon USP45 knockdown or that have similar expression patterns to USP45 suggests its involvement in pathways related to cell cycle control, DNA repair, and major signaling cascades. uniprot.orgcam.ac.uk
Table 2: KEGG Pathways Associated with USP45
| KEGG Pathway ID | Pathway Name |
|---|---|
| hsa03420 | Nucleotide Excision Repair |
| hsa04110 | Cell Cycle |
| hsa04115 | p53 signaling pathway |
| hsa04010 | MAPK signaling pathway |
| hsa04152 | AMPK signaling pathway |
| hsa04390 | Hippo signaling pathway |
Data sourced from multiple studies. uniprot.orgcam.ac.uk
Protein-Protein Interaction (PPI) Network Construction (e.g., STRING database)
Constructing protein-protein interaction (PPI) networks using databases like STRING provides a visual and analytical map of USP45's interactome. These networks are built from experimental data, computational predictions, and text mining, with the thickness of connecting lines indicating the confidence of the interaction. genecards.org
Analysis of the USP45 PPI network reveals a hub of connections to proteins involved in DNA repair, cell cycle regulation, and autophagy. genecards.orguniprot.org Key interactors identified through these networks and validated by other methods include ERCC1, SPDL1, and Coronin 1B (Coro1B). string-db.org The interaction with ERCC1 is particularly well-supported, positioning USP45 as a critical regulator of DNA damage repair. ebi.ac.ukstring-db.org
Table 3: Selected Protein Interactors of USP45
| Interacting Protein | Full Name | Function | Supporting Evidence |
|---|---|---|---|
| ERCC1 | Excision Repair Cross-Complementation Group 1 | DNA repair endonuclease subunit | Co-immunoprecipitation, Gel filtration funaab.edu.ng |
| SPDL1 | Spindly Mitotic Checkpoint Control Protein | Cell migration, mitotic checkpoint | Co-immunoprecipitation string-db.org |
| MYC | MYC Proto-Oncogene | Transcription factor, cell cycle progression | Co-immunoprecipitation nih.gov |
| Coro1B | Coronin 1B | Actin-binding protein, autophagy regulation | Proteomic analysis, Co-immunoprecipitation |
| XPF | Xeroderma Pigmentosum, Complementation Group F | DNA repair endonuclease subunit | Co-immunoprecipitation, Gel filtration funaab.edu.ng |
This table summarizes key interactors identified through various experimental and bioinformatic approaches. funaab.edu.nguniprot.orgstring-db.orgnih.gov
Table 4: List of Compound Names
| Compound Name |
|---|
| Dextran |
| Glucose |
Pan-Cancer and Gene Expression Data Analysis
Advanced bioinformatics methodologies have been pivotal in elucidating the role of the Ubiquitin-Specific Protease 45 (USP45) protein across a wide spectrum of human cancers. Pan-cancer and gene expression analyses leverage large-scale genomic and transcriptomic datasets from public repositories like The Cancer Genome Atlas (TCGA), Genotype-Tissue Expression (GTEx), and the Cancer Cell Line Encyclopedia (CCLE) to identify patterns in gene activity and their clinical relevance. nih.govnih.gov These studies typically employ RNA-sequencing (RNA-seq) data to quantify USP45 expression and utilize tools such as R software and the Kaplan-Meier Plotter to correlate expression levels with patient survival outcomes. nih.govnih.govkmplot.com
Research Findings
USP45 Expression and Prognostic Significance:
Comprehensive analysis of RNA-seq data from thousands of tumor and normal tissue samples has demonstrated that USP45 is significantly upregulated in a majority of human cancers. nih.govnih.gov Studies comparing tumor tissues to normal tissues in databases such as TCGA and GTEx have identified elevated USP45 mRNA expression in numerous malignancies, including but not limited to, cholangiocarcinoma (CHOL), colon adenocarcinoma (COAD), head and neck squamous cell carcinoma (HNSC), and liver hepatocellular cancer (LIHC). nih.govfrontiersin.org One analysis of 34 types of ubiquitin-specific proteases found that USP45 was among those highly expressed in hepatocellular carcinoma (HCC). imrpress.com
Table 1: Prognostic Value of High USP45 Expression in Various Cancers This interactive table summarizes the negative correlation between high USP45 mRNA expression and patient survival outcomes across different cancer types based on TCGA data analysis.
| Cancer Type | Cancer Abbreviation | Negative Correlation with Overall Survival (OS) | Negative Correlation with Recurrence-Free Survival (RFS) | Citation(s) |
|---|---|---|---|---|
| Bladder Urothelial Carcinoma | BLCA | ✓ | nih.gov | |
| Breast Invasive Carcinoma | BRCA | ✓ | nih.gov | |
| Cervical Squamous Cell Carcinoma and Endocervical Adenocarcinoma | CESC | ✓ | ✓ | nih.gov |
| Kidney Renal Papillary Cell Carcinoma | KIRP | ✓ | ✓ | nih.gov |
| Liver Hepatocellular Carcinoma | LIHC | ✓ | nih.gov | |
| Lung Squamous Cell Carcinoma | LUSC | ✓ | nih.gov | |
| Sarcoma | SARC | ✓ | nih.gov |
Genomic Alterations and Immune Microenvironment Correlation:
Analysis of genomic alterations using platforms like cBioPortal, which queries the TCGA Pan-Cancer Atlas Studies dataset, indicates that the USP45 gene itself has a low frequency of structural variants. nih.govdntb.gov.ua However, deletions in the USP45 gene have been noted in approximately 12% of prostate cancers and 5% of diffuse large B-cell lymphomas. embopress.org
Further pan-cancer analyses have explored the relationship between USP45 expression and the tumor immune microenvironment. nih.gov A significant finding is that in the majority of tumor types, USP45 expression is positively correlated with the expression of multiple immune checkpoint molecules, such as Programmed death-ligand 1 (PD-L1). nih.govnih.govfrontiersin.org Conversely, USP45 expression is often negatively correlated with the infiltration levels of crucial anti-tumor immune cells. nih.gov These findings suggest that USP45 may play a role in mechanisms of immune evasion. frontiersin.org Additional research has also linked USP45 to mRNA methylation, tumor stemness, and tumor heterogeneity. nih.govnih.gov
Table 2: Correlation of USP45 Expression with Tumor Immunity This interactive table outlines the observed correlations between USP45 expression and key components of the tumor immune microenvironment in pan-cancer analyses.
| Immune Component | Type of Correlation with USP45 Expression | Associated Immune Cells / Molecules | Citation(s) |
|---|---|---|---|
| Immune Checkpoints | Positive | PD-L1 and other immune regulators | nih.govnih.govfrontiersin.org |
| Tumor-Infiltrating Immune Cells | Negative | Natural Killer (NK) cells, T helper 1 (Th1) cells, Macrophages, Dendritic cells | nih.govnih.govfrontiersin.org |
Future Directions and Emerging Areas in Usp45 Protein Research
Elucidating Novel Substrates and Regulatory Mechanisms
A primary future direction in USP45 research involves the comprehensive identification of its diverse substrates across different cellular contexts and physiological states. Current research has identified ERCC1 and MYC as substrates, highlighting roles in DNA repair and cancer progression, respectively researchgate.netembopress.org. SPDL1 has also been identified as a substrate, linking USP45 to cell migration uniprot.orguniprot.org. Coronin 1B (Coro1B) has been identified as a substrate in the context of autophagy regulation nih.gov. However, the full repertoire of USP45 substrates is likely much larger and context-dependent nih.gov. Elucidating these novel substrates will be crucial for understanding the breadth of USP45's functions.
Future studies should employ advanced proteomic techniques, such as quantitative mass spectrometry combined with DUB inhibitors or USP45-specific activity-based probes, to capture transient or low-abundance substrates. Furthermore, investigating the regulatory mechanisms that govern USP45 activity and substrate specificity is paramount. This includes exploring post-translational modifications of USP45 itself, interactions with co-factors or adapter proteins that might guide substrate recognition, and transcriptional or post-transcriptional regulation of USP45 expression nih.govportlandpress.com. Understanding these intricate regulatory layers will provide insights into how USP45 activity is fine-tuned in different cellular processes and how its dysregulation contributes to disease.
Comprehensive Mapping of USP45 Interactomes in Specific Cellular Contexts
Mapping the protein-protein interaction network (interactome) of USP45 in various cellular contexts is another critical area for future investigation. While some interacting proteins like ERCC1, XPF, and components of the SLX4 complex have been identified, a comprehensive understanding of the dynamic protein complexes involving USP45 is still lacking embopress.org. USP45 has also been shown to interact with MYC researchgate.net.
Future research should utilize advanced proximity-labeling techniques, such as BioID or TurboID, coupled with mass spectrometry, to map the proteins that interact with USP45 in living cells under specific conditions, such as during DNA damage, cell cycle progression, or in different cancer types nih.gov. Focusing on specific cellular contexts, such as particular cell lines, primary cells, or even in vivo in model organisms, will provide a more accurate picture of the functional interactomes relevant to specific biological processes or diseases escholarship.org. This will help identify novel binding partners, including potential substrates, regulators, or scaffolding proteins, that shed light on how USP45 is recruited to specific locations or pathways and how its activity is coordinated with other cellular machinery.
Understanding the Role of USP45 Isoforms
The existence of different protein isoforms arising from a single gene through alternative splicing or other mechanisms can lead to distinct functions, localization, or regulatory properties numberanalytics.com. UniProt indicates the existence of three isoforms for human USP45 uniprot.org. While the primary focus has been on the canonical USP45 protein, the roles and specific functions of potential USP45 isoforms remain largely unexplored.
Future studies should aim to identify and characterize the different USP45 isoforms, determine their relative expression levels in various tissues and cell types, and investigate their unique biochemical activities and cellular functions. This could involve developing isoform-specific antibodies or genetic tools to study their individual contributions. Understanding the functional divergence or potential redundancy among USP45 isoforms is essential for a complete picture of USP45 biology and its implications in health and disease numberanalytics.com.
Investigating the Precise Molecular Basis of USP45-Related Pathologies in Model Systems
While USP45 has been linked to Leber congenital amaurosis and various cancers, the precise molecular mechanisms by which its dysfunction contributes to these pathologies require further in-depth investigation using appropriate model systems genecards.orgorpha.netnih.gov. Studies have shown that USP45 knockout in cells can lead to increased ubiquitylation of ERCC1 and sensitivity to DNA damaging agents, suggesting a role in DNA repair-related diseases embopress.org. USP45's interaction with MYC and its role in stabilizing MYC levels have been implicated in cancer cell stemness and drug resistance researchgate.net.
Future research should utilize a combination of in vitro cell culture models, including genetically modified cell lines (e.g., USP45 knockout or knock-in of disease-associated mutations), and in vivo animal models (e.g., zebrafish or mouse models) to dissect the molecular pathways affected by aberrant USP45 activity nih.gov. These models can be used to study the impact of USP45 dysfunction on specific cellular processes relevant to the disease, such as DNA repair efficiency, cell proliferation, apoptosis, migration, or immune responses nih.govnih.gov. Furthermore, investigating the effects of targeting USP45 activity in these models could provide valuable insights into its therapeutic potential researchgate.net.
Development of Advanced Research Tools and Methodologies for USP45 Study
Advancing the study of USP45 necessitates the development of more sophisticated research tools and methodologies. While general techniques for studying DUBs exist, USP45-specific tools would greatly facilitate research in this area sgh.waw.pl.
Future directions include the development of highly specific and potent small-molecule inhibitors or activators of USP45 activity. These chemical probes would be invaluable for acutely modulating USP45 function in cellular and in vivo models to study its immediate effects on various pathways nih.gov. Furthermore, the development of improved antibodies for detecting endogenous USP45 and its modified forms, as well as genetically encoded tools for visualizing USP45 localization and activity in real-time, would significantly enhance research capabilities assaygenie.com. Techniques for comprehensive analysis of USP45's effect on the ubiquitination landscape, such as quantitative ubiquitination proteomics, are also crucial for identifying and validating novel substrates and understanding the downstream consequences of USP45 activity. The application of advanced research methods, including both qualitative and quantitative approaches, will be essential for a thorough investigation of USP45 libguides.commak.ac.ugmlsu.ac.infsu.edu.
Q & A
Q. What experimental approaches are used to determine the essential role of USP45 in bacterial cell division?
- Methodological Answer : USP45's role in bacterial cell division (e.g., Lactococcus lactis) is studied using CRISPR interference (CRISPRi) for controlled gene knockdown, phenotypic analysis (e.g., aberrant cell morphology, septum formation defects), and bioinformatic domain prediction (e.g., Cwl01 and CHAP domains via CDD-NCBI/InterProScan). Structural alignment tools like PROMALS3D compare USP45 with homologs (e.g., PcsB in Streptococcus pneumoniae) to identify conserved catalytic residues (C292, H343, E360). Growth assays under varying conditions (e.g., galactose induction) further link promoter activity to function .
Q. How can researchers enhance the secretion efficiency of heterologous proteins using USP45 in Lactococcus lactis?
- Methodological Answer : The USP45 signal peptide (SPusp45) is optimized by inducing its promoter with galactose, which increases secretion yields. Comparative studies with other signal peptides (e.g., SPK1 from Pediococcus pentosaceus) evaluate efficiency via halo zone assays on agar plates. Secretion is validated using SDS-PAGE/Western blotting and fusion constructs (e.g., LEISSTCDA peptide tags) to enhance extracellular release .
Advanced Research Questions
Q. What methodologies resolve contradictions regarding USP45's membrane anchoring versus secretion in Lactococcus lactis?
- Methodological Answer : Conflicting models (lipoprotein vs. FtsX-mediated anchoring) are addressed via proteomic analysis of membrane fractions, structural predictions (e.g., transmembrane helix identification), and functional studies of homologs like PcsB. Co-immunoprecipitation (Co-IP) with FtsX and fluorescence microscopy localize USP45 at division septa, reconciling its dual roles in secretion and cell wall remodeling .
Q. How does USP45's deubiquitinating (DUB) activity influence oncogenic pathways like MYC stabilization in cancer?
- Methodological Answer : USP45's DUB activity is validated using catalytic mutants (e.g., C199A) in overexpression/knockdown models. MYC stabilization is assessed via cycloheximide (CHX) chase assays and proteasome inhibition (MG132). Database mining (TIMER2.0, GEPIA) correlates USP45 expression with MYC pathway activation in tumors, while survival analysis links high USP45 to poor prognosis .
Q. What integrated approaches identify USP45's role in chemoresistance via protein interaction networks (e.g., MYH9/SNAIL axis)?
- Methodological Answer : BioGRID predicts MYH9-USP45-SNAIL interactions, validated by endogenous Co-IP and confocal microscopy for co-localization. siRNA knockdown of USP45 or MYH9 alters SNAIL stability, measured via Western blot under CHX/MG132 treatment. Functional assays (e.g., cisplatin resistance) confirm the axis's role in ovarian cancer chemoresistance .
Q. How to quantify USP45 expression dynamics in tumor tissues using reliable molecular tools?
- Methodological Answer : qPCR with validated primers (e.g., NM_001080481.3-specific pairs) and RNA-seq (TCGA/GTEx) quantify transcriptional levels. Protein expression is tracked via immunohistochemistry (IHC) in tissue microarrays or Western blot using monoclonal antibodies targeting epitopes (e.g., residues 301–350). Proteomic datasets (e.g., CPTAC) cross-validate findings .
Q. What strategies address USP45's functional redundancy with other DUBs in DNA repair mechanisms?
- Methodological Answer : CRISPR/Cas9 knockout (KO) cell lines (e.g., U2OS, KBM7) are used to study USP45-specific roles in ERCC1-XPF complex regulation. Ubiquitin linkage profiling (K48 vs. K63 chains) and mass spectrometry identify USP45-specific substrates. Rescue experiments with catalytically inactive mutants distinguish USP45 activity from redundant DUBs .
Q. How to analyze USP45's structural motifs critical for catalytic activity across species?
- Methodological Answer : Multi-species sequence alignment (e.g., L. lactis, S. pneumoniae) identifies conserved domains (CHAP, Cwl01). Structural predictions (Phyre2, AlphaFold) and mutational analysis (e.g., C292A/H343A/E360A) test catalytic residue necessity. In vitro enzymatic assays with purified USP45 fragments (e.g., CHAP domain) confirm peptidoglycan hydrolase activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
